2-(Ethylmethylamino)pyridine
Overview
Description
2-(Ethylmethylamino)pyridine is a compound that can be inferred to have a pyridine ring with an ethylmethylamino substituent. While the provided papers do not directly discuss 2-(Ethylmethylamino)pyridine, they do provide insights into the synthesis, structure, and reactivity of related pyridine derivatives and their complexes, which can be useful in understanding the chemistry of 2-(Ethylmethylamino)pyridine.
Synthesis Analysis
The synthesis of pyridine derivatives often involves domino reactions, as seen in the synthesis of functionalized 2-aminohydropyridines and 2-pyridinones . Similarly, the synthesis of a pharmaceutical intermediate with a pyridine moiety utilized palladium-catalyzed cyanation/reduction sequences . These methods suggest that the synthesis of 2-(Ethylmethylamino)pyridine could potentially be achieved through similar catalytic or multistep synthetic approaches.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be characterized using various spectroscopic techniques. For instance, the trans geometry of nickel complexes with substituted pyridines was confirmed by UV-Vis spectral studies and X-ray crystallography . This implies that the structure of 2-(Ethylmethylamino)pyridine could also be elucidated using these techniques to confirm the substitution pattern on the pyridine ring.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. For example, 2-(pyridin-2-yl)ethanol has been used as a protecting group for carboxylic acids, which can be cleaved chemically or thermally . This suggests that 2-(Ethylmethylamino)pyridine may also participate in reactions as a protecting group or undergo transformations based on its functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their substituents. For instance, the introduction of aminoethyl substituents on pyridine rings has led to the formation of complexes with interesting crystal structures and properties such as fluorescence and thermal stability . Therefore, the ethylmethylamino group in 2-(Ethylmethylamino)pyridine is likely to affect its physical properties, solubility, and reactivity.
Scientific Research Applications
1. Anti-inflammatory Activities of Pyrimidines
- Application Summary : Pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms, display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described in the literature . SAR investigations indicated that the incorporation of electron-releasing moieties (pyridine and chloromethyl) on position-2 of the pyrimidine ring enhanced the inhibitory activities of the resultant derivatives .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Synthesis of 2-Pyridones
- Application Summary : 2-Pyridone compounds have versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials . The synthesis of 2-pyridone compounds is an important research field .
- Methods of Application : The synthetic methods of 2-pyridone have been extensively and comprehensively reviewed . A novel synthesis of amino-substituted-2-pyridone has been reported using palladium catalyst under microwave irradiation .
- Results or Outcomes : The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone .
3. C–H Functionalization of Pyridines
- Application Summary : C–H functionalization of pyridines is a key step in many organic synthesis processes .
- Methods of Application : Shi, Zhang, and co-workers followed up with C4 selective alkylation with intermolecular substituted styrene . Pyridine, 2-substituted pyridine, and quinolines were functionalized with moderate yields and high enantioselectivities .
- Results or Outcomes : The C–H functionalization of pyridines allows for the creation of complex molecules with high selectivity .
4. Flow Synthesis of 2-Methylpyridines
- Application Summary : A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
- Methods of Application : The starting material was progressed through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .
- Results or Outcomes : Eight 2-methylated pyridines were produced in very good yields that were suitable for further use without additional work-up or purification .
5. Anti-Inflammatory Activities of Pyrimidines
- Application Summary : Pyrimidines display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
6. Magnetically Recoverable Catalysts
- Application Summary : Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet . In recent years, chemistry researchers have employed them as catalysts in chemical reactions .
- Methods of Application : The high surface area, simple preparation, and modification are among their major advantages .
- Results or Outcomes : The use of magnetically recoverable nano-catalysts has been shown to be an efficient tool in chemical reactions .
7. Anti-Inflammatory Activities of Pyrimidines
- Application Summary : Pyrimidines display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
8. Synthesis of 2-Pyridones
- Application Summary : Owing to the versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials, the synthesis of 2-pyridone compounds is an important research field and has attracted a great deal of attention .
- Methods of Application : The synthetic methods of 2-pyridone have been extensively and comprehensively reviewed . A novel synthesis of amino-substituted-2-pyridone has been reported using palladium catalyst under microwave irradiation .
- Results or Outcomes : The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone .
9. Medicinal Attributes of Pyridine
- Application Summary : Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
- Methods of Application : This has generated concern among researchers in synthesising a variety of pyridine derivatives .
- Results or Outcomes : Pyridine-containing compounds have shown promising results in various medicinal applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-N-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-10(2)8-6-4-5-7-9-8/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTSSBCZDAXGGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479322 | |
Record name | 2-(Ethylmethylamino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylmethylamino)pyridine | |
CAS RN |
77200-12-5 | |
Record name | 2-(Ethylmethylamino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Ethylmethylamino)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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